

Application Notes and Protocols for In Vitro Kinase Assays of Naphthyridine Derivatives

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Compound of Interest

Compound Name: 4-Hydroxy-1,5-naphthyridine-3-carboxylic acid

Cat. No.: B1266681

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Introduction

The naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its broad spectrum of biological activities. As potent modulators of protein kinases, naphthyridine derivatives have emerged as critical tools in the study of cellular signaling and as promising candidates for drug development in therapeutic areas such as oncology and inflammation. Protein kinases, which catalyze the phosphorylation of substrate proteins, are integral components of signaling cascades that regulate cell growth, differentiation, and survival. Their dysregulation is a hallmark of numerous diseases. This document provides detailed protocols for in vitro kinase assays to evaluate the inhibitory potential of naphthyridine derivatives, presents quantitative data for several derivatives against key kinase targets, and illustrates the relevant signaling pathways.

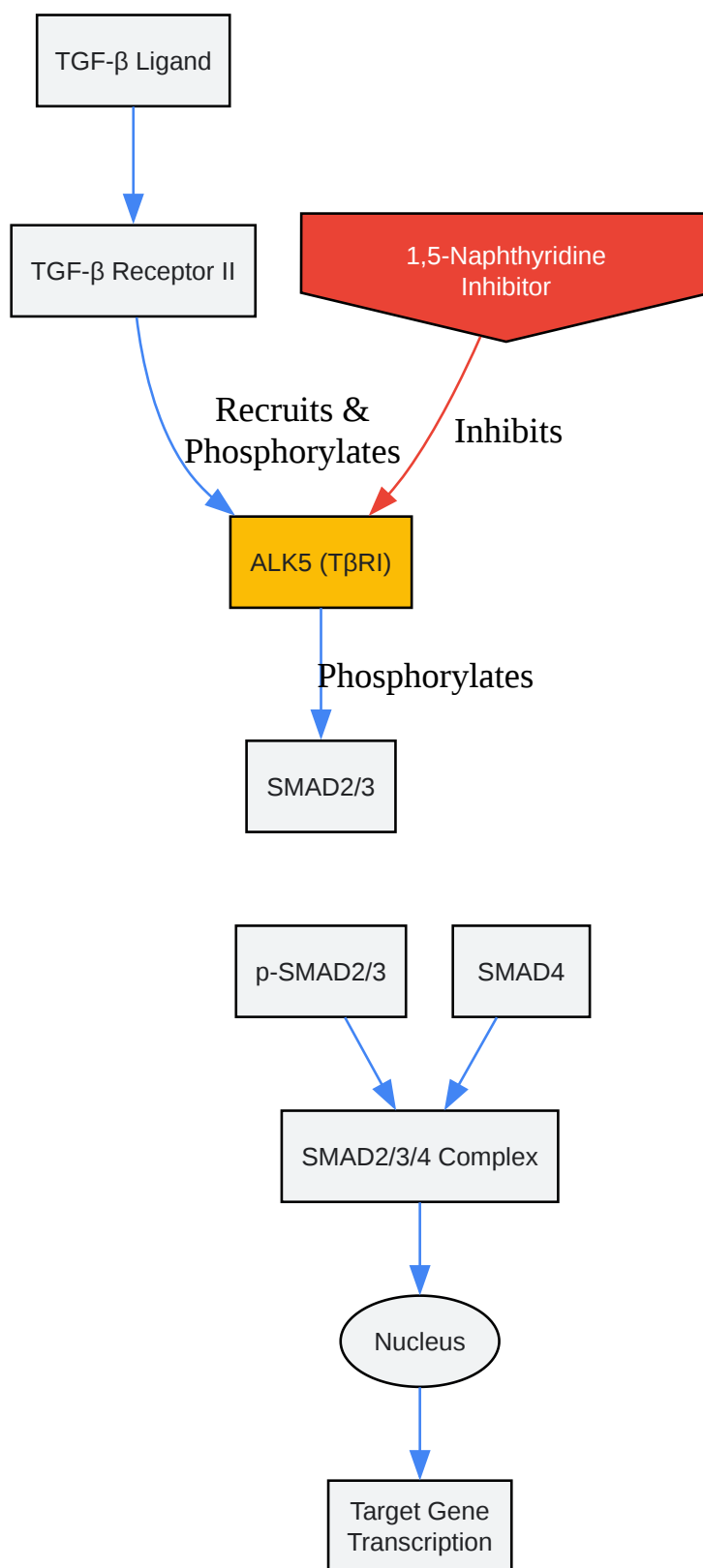
Data Presentation: Inhibitory Activity of Naphthyridine Derivatives

The following table summarizes the in vitro inhibitory activity (IC₅₀ values) of various naphthyridine derivatives against a range of protein kinases. This data is crucial for understanding the potency and selectivity of these compounds.

Naphthyridine Scaffold	Compound Example/Series	Target Kinase(s)	IC50 (nM)
1,5-Naphthyridine	Aminothiazole Derivative (Compound 15)	ALK5	6[1][2]
Pyrazole Derivative (Compound 19)	ALK5	4[1][2]	
Repsox	ALK5	4[1]	
CX-4945 (Silmitasertib)	CK2	1[3]	
CX-4945 (Silmitasertib)	DYRK1A	160[4][5]	
CX-4945 (Silmitasertib)	GSK3 β	190[4][5]	
1,6-Naphthyridine	5,7-disubstituted derivatives	Syk	Potent inhibition noted[6]
Compound 16a	HIV-1 RT	222[7]	
Compound 16b	HIV-1 RT	218[7]	
Compound 19a	HIV-1 RT	175[7]	
1,7-Naphthyridine	BAY-297	PIP4K2A	13 (at 10 μ M ATP)[8]
BAY-091	PIP4K2A	Sub-nanomolar to low nanomolar range[8]	
General Analogues	PIP4K2A	66 - 18,000[9]	
1,8-Naphthyridine	Derivative 10c	MCF-7 cell line	1470
Derivative 8d	MCF-7 cell line	1620	
2,6-Naphthyridine	Analogues	PKC δ	100 - 1000+
Analogues	FGFR4	10 - 1000+	

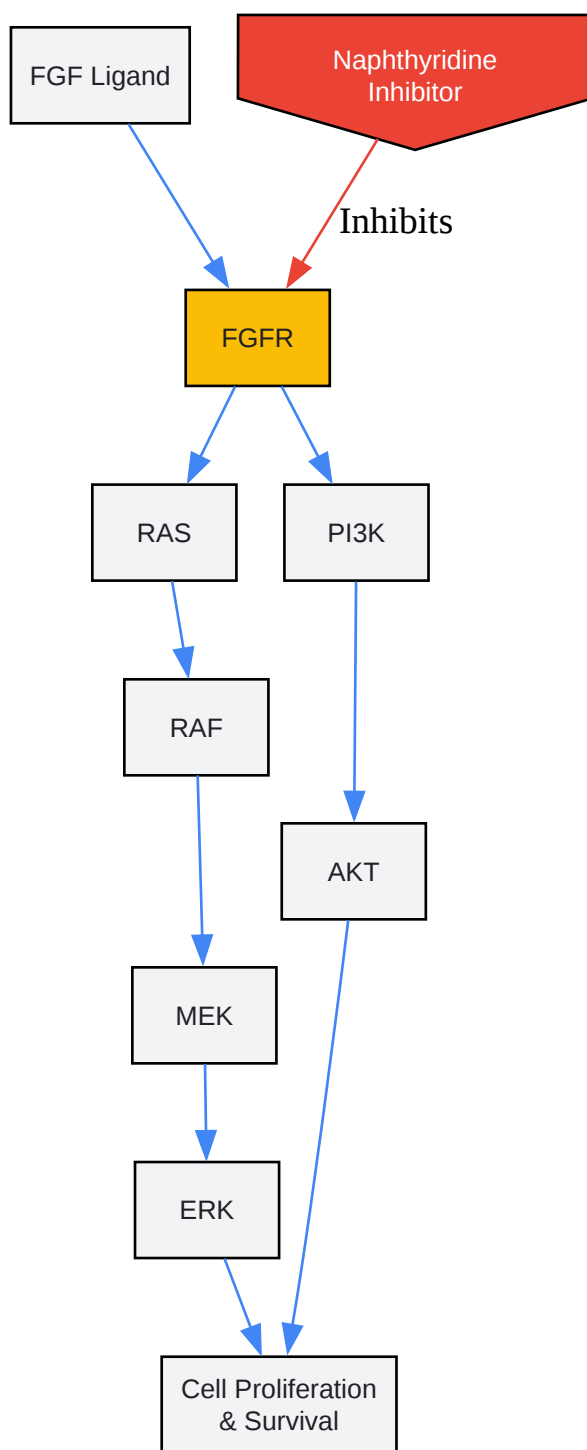
Signaling Pathways and Inhibition by Naphthyridine Derivatives

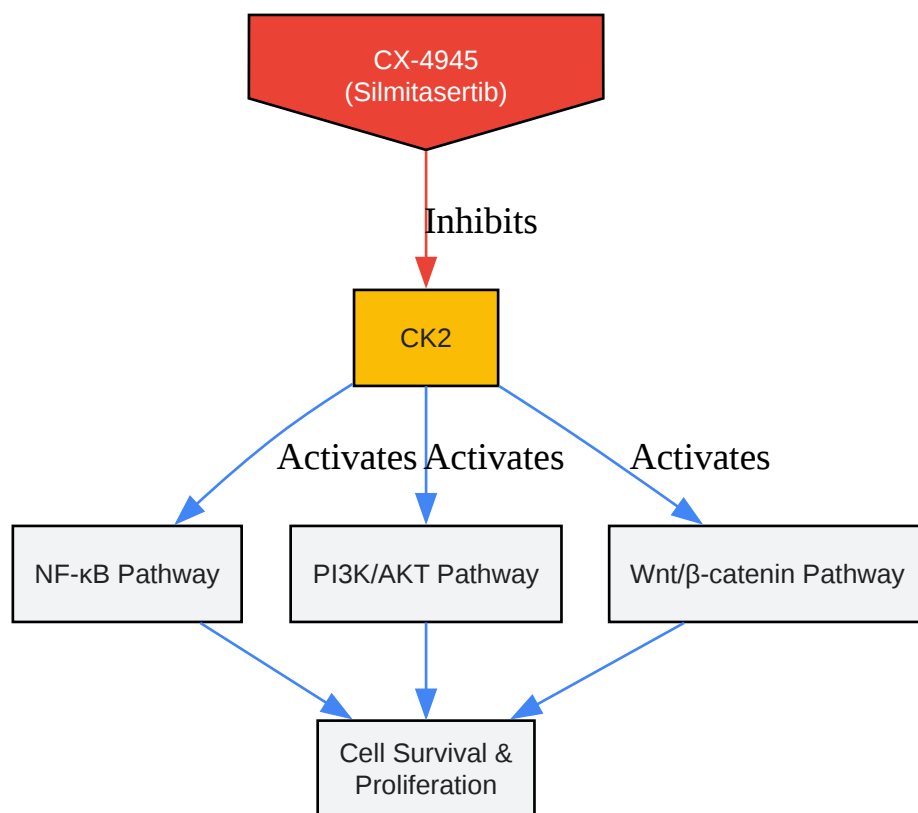
Understanding the signaling context of the target kinase is essential for interpreting the biological effects of an inhibitor. The following diagrams illustrate key signaling pathways targeted by naphthyridine derivatives.



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TGF-β Signaling Pathway Inhibition





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